4-(2H-1,3-Benzodioxol-5-yl)-1-methoxyisoquinolin-5-ol
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Isoquinoline Synthesis: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol is unique due to its combination of the benzo[d][1,3]dioxole and isoquinoline moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits .
Properties
CAS No. |
656234-08-1 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C17H13NO4/c1-20-17-11-3-2-4-13(19)16(11)12(8-18-17)10-5-6-14-15(7-10)22-9-21-14/h2-8,19H,9H2,1H3 |
InChI Key |
CEKXAGJFRSXBLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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